molecular formula C17H17NO5 B12800755 Methoxydianthramide A methyl ester CAS No. 136945-66-9

Methoxydianthramide A methyl ester

Cat. No.: B12800755
CAS No.: 136945-66-9
M. Wt: 315.32 g/mol
InChI Key: MSZPXGZVFHVHSG-UHFFFAOYSA-N
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Description

Methoxydianthramide A methyl ester is a bioactive anthranilic acid analogue derived from the fungus Fusarium oxysporum . Structurally, it features a dianthramide backbone with a methoxy (-OCH₃) substituent and a methyl ester (-COOCH₃) group (compound 10 in ) .

Properties

CAS No.

136945-66-9

Molecular Formula

C17H17NO5

Molecular Weight

315.32 g/mol

IUPAC Name

methyl 4-methoxy-2-[(4-methoxybenzoyl)amino]benzoate

InChI

InChI=1S/C17H17NO5/c1-21-12-6-4-11(5-7-12)16(19)18-15-10-13(22-2)8-9-14(15)17(20)23-3/h4-10H,1-3H3,(H,18,19)

InChI Key

MSZPXGZVFHVHSG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methoxydianthramide A methyl ester can be synthesized through the esterification of methoxydianthramide A with methanol in the presence of an acid catalyst. The reaction typically involves heating methoxydianthramide A with methanol and a strong acid such as sulfuric acid or hydrochloric acid. The reaction is reversible, and the ester can be isolated by distillation or extraction methods .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by separation and purification steps. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the ester .

Chemical Reactions Analysis

Types of Reactions

Methoxydianthramide A methyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Acidic or basic conditions with different alcohols.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

    Hydrolysis: Methoxydianthramide A and methanol.

    Transesterification: Different esters depending on the alcohol used.

    Reduction: Corresponding alcohol.

Mechanism of Action

The mechanism of action of methoxydianthramide A methyl ester involves its interaction with specific molecular targets and pathways. The ester can undergo hydrolysis to release methoxydianthramide A, which may exert its effects through various biological pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural Features of Anthranilic Acid Analogues

The anthranilic acid derivatives from Fusarium oxysporum exhibit structural diversity due to variations in substituents (hydroxyl, methoxy) and esterification patterns. Key compounds include:

Compound Name Substituent Groups Ester Type Key Structural Differences Source
Dianthramide (1) COOH None Carboxylic acid group, no substituents
Hydroxydianthramide B (2) OH None Hydroxyl substituent enhances polarity
Methoxydianthramide A (6) OCH₃ None Methoxy group increases lipophilicity
Methoxydianthramide A methyl ester (10) OCH₃, COOCH₃ Methyl ester Esterification improves volatility
Hydroxydianthramide S methyl ester (9) OH, COOCH₃ Methyl ester Hydroxyl substituent with ester linkage

Impact of Substituents on Properties

  • Hydroxyl (-OH) vs.
  • Esterification: Methyl ester derivatives (e.g., this compound) are typically more volatile and less acidic than their carboxylic acid counterparts (e.g., Dianthramide) . This modification may influence their stability and interaction with biological targets .

Functional Implications

For example:

  • Hydroxydianthramides (e.g., Hydroxydianthramide S methyl ester) may exhibit antioxidant properties due to their phenolic hydroxyl groups .
  • Non-esterified dianthramides (e.g., Dianthramide) could serve as precursors for more complex derivatives, highlighting the role of esterification in functional diversification .

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